molecular formula C9H19O4P B14378002 Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate CAS No. 88708-60-5

Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate

Cat. No.: B14378002
CAS No.: 88708-60-5
M. Wt: 222.22 g/mol
InChI Key: NWZPKSYFJVBVPS-UHFFFAOYSA-N
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Description

Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate is an organophosphorus compound known for its unique chemical structure and properties. This compound is part of a broader class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. Phosphonates are widely used in various industrial and scientific applications due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate typically involves the reaction of a cyclohexylmethyl alcohol derivative with dimethyl phosphite. This reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the phosphonate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.

    Industry: Used as a flame retardant and plasticizer in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of metal complexes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: Another organophosphorus compound with similar reactivity but different applications.

    Diethyl [(1-hydroxycyclohexyl)methyl]phosphonate: A similar compound with ethyl groups instead of methyl groups.

    Trimethyl phosphite: A related compound used in similar synthetic applications.

Uniqueness

Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate is unique due to its specific structure, which combines a cyclohexylmethyl group with a phosphonate moiety. This structure imparts unique reactivity and stability, making it suitable for specialized applications in chemistry, biology, and industry.

Properties

CAS No.

88708-60-5

Molecular Formula

C9H19O4P

Molecular Weight

222.22 g/mol

IUPAC Name

1-(dimethoxyphosphorylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C9H19O4P/c1-12-14(11,13-2)8-9(10)6-4-3-5-7-9/h10H,3-8H2,1-2H3

InChI Key

NWZPKSYFJVBVPS-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC1(CCCCC1)O)OC

Origin of Product

United States

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